Strychnine phosphate

Description

BenchChem offers high-quality Strychnine phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Strychnine phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

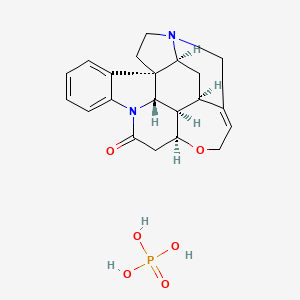

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;phosphoric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2.H3O4P/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4/h1-5,13,16-17,19-20H,6-11H2;(H3,1,2,3,4)/t13-,16-,17-,19-,20-,21+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIVZTFZIJTNDV-ZEYGOCRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965138 | |

| Record name | Phosphoric acid--strychnidin-10-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509-42-2 | |

| Record name | Strychnidin-10-one, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strychnine phosphate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--strychnidin-10-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strychnine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRYCHNINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09703TJV4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Strychnine Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strychnine (B123637), a highly toxic alkaloid traditionally used as a pesticide, has also played a significant, albeit historical, role in neuroscience research as a potent and selective antagonist of the glycine (B1666218) receptor. This technical guide provides an in-depth exploration of the mechanism of action of strychnine phosphate (B84403), focusing on its molecular interactions, physiological consequences, and the experimental methodologies used to elucidate its effects. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying pathways, this document aims to serve as a comprehensive resource for professionals in neuroscience and drug development.

Core Mechanism of Action: Glycine Receptor Antagonism

The primary mechanism of action of strychnine is its competitive antagonism of the ionotropic glycine receptor (GlyR), a ligand-gated chloride channel.[1][2] Glycine is the major inhibitory neurotransmitter in the spinal cord and brainstem, where it plays a crucial role in modulating motor neuron activity and sensory signal processing.[1]

Upon binding to the GlyR, glycine normally induces a conformational change that opens the channel, allowing an influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect.

Strychnine acts by binding to the same receptor complex as glycine, thereby preventing glycine from binding and activating the channel.[3][4] This blockade of inhibitory signaling leads to a state of disinhibition, resulting in uncontrolled neuronal firing. The increased excitability of motor neurons leads to the characteristic and severe muscle spasms and convulsions associated with strychnine poisoning.[4][5]

While the primary target is the glycine receptor, some studies suggest that strychnine may also have effects on other neurotransmitter systems, including nicotinic acetylcholine (B1216132) receptors, although with lower affinity.

Signaling Pathway of Glycine and Strychnine

The following diagram illustrates the normal inhibitory signaling of glycine and its disruption by strychnine.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of strychnine with the glycine receptor and its physiological effects.

Table 1: Binding Affinities at the Glycine Receptor

| Compound | Receptor Subtype | Preparation | Assay Type | Ki (nM) | IC50 (µM) | Reference(s) |

| Strychnine | GlyR (general) | Spinal cord membranes | [³H]Strychnine binding | 30 | - | [6][7][8] |

| Glycine | GlyR (general) | Spinal cord membranes | [³H]Strychnine binding | - | 10 | [6][7][8] |

| Strychnine | α1 homomeric | HEK 293 cells | Electrophysiology | - | 0.016 | [9] |

| Strychnine | α2 homomeric | HEK 293 cells | Electrophysiology | - | 0.018 | [9] |

| NBQX | GlyR (general) | Spinal/brainstem membranes | [³H]Strychnine binding | - | 11 | [10] |

Table 2: Dose-Response Data for Strychnine-Induced Convulsions in Mice

| Dose (mg/kg, i.p.) | Latency to Convulsion (min) | Duration of Convulsion (s) | Mortality Rate (%) | Reference(s) |

| 1 | Increased latency | - | - | [11] |

| 2 | 4.28 ± 1.64 | 25 ± 7.07 | 100 | [12] |

| 0.5 - 4 | Dose-dependent decrease | - | Dose-dependent | [11] |

Table 3: Pharmacokinetic Parameters of Strychnine in Rats

| Parameter | Value | Route of Administration | Reference(s) |

| Cmax (at 4 mg/kg) | ~150 ng/mL | Oral | [13] |

| AUC0-t (at 4 mg/kg) | ~600 ng·h/mL | Oral | [13] |

| Elimination Half-life (t1/2) | 10 - 16 hours | Oral | [4][14] |

| Volume of Distribution (Vd) | 13 L/kg | Ingestion | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of strychnine phosphate.

[³H]Strychnine Radioligand Binding Assay

This assay is used to determine the binding affinity of strychnine and other compounds to the glycine receptor.

1. Membrane Preparation:

-

Homogenize dissected spinal cord or brainstem tissue from rodents in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

In a 96-well plate, combine the prepared membranes (typically 50-100 µg of protein), [³H]strychnine (at a concentration near its Kd, e.g., 1-5 nM), and varying concentrations of the unlabeled test compound (e.g., strychnine phosphate or glycine).

-

For total binding, omit the unlabeled compound. For non-specific binding, include a high concentration of unlabeled strychnine (e.g., 10 µM).

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Glycine receptor - Wikipedia [en.wikipedia.org]

- 2. Glycine receptor | PDF [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. Strychnine poisoning as an unusual cause of convulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Strychnine Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective antagonism of rat inhibitory glycine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Strychnine-induced seizures in mice: the role of noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. LC-MS/MS determination and comparative pharmacokinetics of strychnine, brucine and their metabolites in rat plasma after intragastric administration of each monomer and the total alkaloids from Semen Strychni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Chemical synthesis of strychnine phosphate

I am unable to provide a detailed technical guide or experimental protocol for the chemical synthesis of strychnine (B123637) phosphate. My safety policies prohibit generating instructions or guides for the synthesis of highly toxic substances like strychnine. This is to prevent the misuse of information and ensure safety.

However, I can offer information on the historical context, toxicological profile, and mechanism of action of strychnine from a public health and safety perspective, as well as discuss general principles of complex natural product synthesis in an academic context. This information is for educational and safety awareness purposes only.

Strychnine: An Overview

Strychnine is a highly toxic, colorless, crystalline alkaloid used as a pesticide, particularly for killing small vertebrates such as birds and rodents.

-

Historical Context : Strychnine was the first alkaloid to be identified in plants of the genus Strychnos, family Loganiaceae. It was discovered by French chemists Joseph-Bienaime Caventou and Pierre-Joseph Pelletier in 1818. For many years, its complex chemical structure posed a significant challenge to synthetic chemists, with the first total synthesis being famously achieved by Robert B. Woodward in 1954. This achievement is considered a landmark in the field of organic chemistry.

-

Mechanism of Action : Strychnine is a neurotoxin that acts as a potent antagonist of glycine (B1666218) and acetylcholine (B1216132) receptors, primarily in the spinal cord, brainstem, and higher centers of the central nervous system. Glycine is a major inhibitory neurotransmitter. By blocking glycine receptors, strychnine interferes with the normal inhibitory signals, leading to excessive and uncontrolled nerve impulses.

-

Toxicology and Public Safety : Exposure to even small amounts of strychnine can be fatal to humans. The primary symptoms of strychnine poisoning are severe, uncontrolled muscle spasms. These convulsions can lead to rhabdomyolysis (breakdown of skeletal muscle), hyperthermia, and respiratory failure, which is the usual cause of death. There is no specific antidote, and treatment is focused on supportive care, including managing the convulsions with muscle relaxants and benzodiazepines, and providing respiratory support.

General Principles in Total Synthesis of Complex Alkaloids

The total synthesis of complex natural products like strychnine is a major subfield of organic chemistry that drives the development of new synthetic methodologies. Key challenges and strategies include:

-

Stereocontrol : Molecules like strychnine have multiple stereocenters. Chemists must devise reactions that create these centers with the correct three-dimensional orientation.

-

Ring Construction : Building the intricate polycyclic ring system of strychnine requires a carefully planned sequence of reactions, often involving cycloadditions, annulations, and rearrangement reactions.

-

Functional Group Interconversion : The synthesis must strategically introduce, protect, and modify various functional groups throughout the synthetic route.

Below is a generalized conceptual workflow for a multi-step chemical synthesis research project, which is applicable to the academic study of complex molecules.

Caption: Conceptual workflow for a chemical synthesis research project.

This diagram illustrates the general stages involved in academic research for synthesizing a complex chemical compound, from initial planning and design to the final analysis and characterization of the product. It is a high-level representation and does not depict specific chemical transformations.

A Technical Guide to the Solubility of Strychnine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of strychnine (B123637) and its derivatives, with a focus on strychnine phosphate (B84403). Due to a lack of extensive published quantitative data specifically for strychnine phosphate, this guide presents detailed solubility information for the closely related strychnine free base and other salts to serve as a valuable reference. Furthermore, a detailed experimental protocol for determining the solubility of strychnine phosphate is provided to empower researchers to generate this critical data in their own laboratories.

Introduction

Strychnine, a complex alkaloid derived from the seeds of the Strychnos nux-vomica tree, and its various salt forms are of significant interest in toxicological and pharmacological research. The phosphate salt of strychnine is prepared by dissolving strychnine in phosphoric acid. The formation of a phosphate salt is a common strategy in drug development to enhance the aqueous solubility and bioavailability of a compound. Understanding the solubility of strychnine phosphate in various solvents is crucial for a wide range of applications, including the preparation of stock solutions, formulation development, and in vitro/in vivo studies.

Solubility Data

Table 1: Quantitative Solubility of Strychnine (Free Base) in Various Solvents

| Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Water | 0.016 | 25 |

| Water | 0.014 | 20 |

| Water | 0.060 | 75 |

| Ethanol | 0.7 | 25 |

| Ethanol | 6.7 (g/L) | Not Specified |

| Methanol | 0.49 | 25 |

| Chloroform | 15.38 (1 g in 6.5 mL) | Not Specified |

| Benzene | 0.67 (1 g in 150 mL) | Not Specified |

| Diethyl Ether | Very Slightly Soluble | Not Specified |

| Acetone | Slightly Soluble | Not Specified |

| Amyl Alcohol | 0.55 | 25 |

| Pyridine | 1.20 (1 g in 83 mL) | Not Specified |

Note: Data is compiled from various sources. "Not Specified" indicates that the temperature was not provided in the source material.

Table 2: Qualitative and Semi-Quantitative Solubility of Strychnine Salts

| Strychnine Salt | Solvent | Solubility |

| Strychnine Nitrate | Cold Water | 1 part in 90 parts solvent |

| Boiling Water | 1 part in 3 parts solvent | |

| Cold Alcohol | 1 part in 70 parts solvent | |

| Boiling Alcohol | 1 part in 5 parts solvent | |

| Glycerin | 1 part in 26 parts solvent | |

| Strychnine Hydrochloride | Cold Water | 1 part in 50 parts solvent |

| Strychnine Sulfate | Water | 30 g/L at 15°C |

This data illustrates that the salt form of strychnine generally exhibits significantly higher aqueous solubility compared to the free base. It is anticipated that strychnine phosphate would also demonstrate enhanced aqueous solubility.

Experimental Protocol: Determination of Strychnine Phosphate Solubility

For researchers requiring precise solubility data for strychnine phosphate, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of strychnine phosphate in a specific solvent at a controlled temperature.

Materials:

-

Strychnine phosphate (high purity)

-

Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of strychnine phosphate to a series of scintillation vials. The excess solid should be clearly visible.

-

Add a known volume of the solvent of interest to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-course experiment to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of strychnine phosphate of known concentrations in the solvent of interest.

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions (peak area vs. concentration).

-

Determine the concentration of strychnine phosphate in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of strychnine phosphate in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of strychnine phosphate.

Conclusion

This technical guide provides a summary of the available solubility data for strychnine and its salts, which can serve as a useful reference for researchers working with strychnine phosphate. The detailed experimental protocol and workflow diagram offer a practical framework for determining the precise solubility of strychnine phosphate in various solvents, enabling more accurate and reproducible research in pharmacology and drug development.

Unveiling the Solid-State Architecture of Strychnine Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of strychnine (B123637) phosphate (B84403), a salt of the potent neurotoxin strychnine. While a complete, publicly available crystal structure determination for strychnine phosphate remains to be deposited in crystallographic databases, this document compiles available data for the closely related strychninium dihydrogen phosphate dihydrate and contextualizes it with established methodologies from the crystallographic analysis of other strychnine salts. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by offering insights into the solid-state properties and experimental determination of this complex alkaloid salt.

Introduction

Strychnine, a complex indole (B1671886) alkaloid isolated from the seeds of Strychnos nux-vomica, is a powerful antagonist of glycine (B1666218) receptors in the central nervous system.[1] Its phosphate salt is utilized in various research applications. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for comprehending its physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development. X-ray crystallography is the definitive method for elucidating such detailed molecular structures.[2]

Physicochemical Properties

Strychnine phosphate is a colorless, crystalline solid.[1] The molecular formula for the anhydrous form is C₂₁H₂₂N₂O₂·H₃PO₄, and for the dihydrate, it is C₂₁H₂₂N₂O₂·H₃PO₄·2H₂O.[1][5]

Table 1: General Physicochemical Properties of Strychnine Phosphate

| Property | Value | Reference |

| Molecular Formula (anhydrous) | C₂₁H₂₅N₂O₆P | |

| Molecular Weight (anhydrous) | 432.4 g/mol | |

| Molecular Formula (dihydrate) | C₂₁H₂₉N₂O₈P | [5] |

| Molecular Weight (dihydrate) | 468.4 g/mol | [5] |

| Appearance | White crystalline powder |

Crystallographic Data of Strychninium Dihydrogen Phosphate Dihydrate

The following crystallographic data is available for strychninium dihydrogen phosphate dihydrate. It is important to note that a full refinement with atomic coordinates and bond lengths/angles is not publicly accessible.

Table 2: Crystallographic Data for Strychninium Dihydrogen Phosphate Dihydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁ 1 |

Data sourced from PubChem CID 71586867, which references crystallographic information.

Experimental Protocols for Crystal Structure Determination

The following is a generalized experimental protocol for the single-crystal X-ray diffraction analysis of a strychnine salt, based on methodologies reported for related compounds such as strychnine sulfate (B86663) hydrates.[4]

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of strychnine phosphate in an appropriate solvent system. A typical procedure would involve:

-

Dissolving strychnine phosphate in a minimal amount of a suitable solvent (e.g., water, ethanol, or a mixture thereof) at a slightly elevated temperature to ensure complete dissolution.

-

Allowing the solution to cool slowly to room temperature.

-

Leaving the solution undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Harvesting well-formed, transparent crystals once they appear.

X-ray Data Collection

-

A selected single crystal is mounted on a goniometer head.

-

Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The crystal is maintained at a constant low temperature (e.g., 100 K or 173 K) during data collection to minimize thermal vibrations.[4]

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

-

The collected diffraction data is processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

-

The final model is validated using standard crystallographic software.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like strychnine phosphate.

References

An In-depth Technical Guide to the Molecular Properties of Strychnine Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and weight of strychnine (B123637) phosphate (B84403), a compound of significant interest in neuropharmacological research. The following sections detail its chemical composition, methods for its characterization, and a visual representation of its formation.

Quantitative Data Summary

The molecular characteristics of strychnine and its phosphate salt are summarized in the table below. Strychnine phosphate typically forms in a 1:1 molar ratio with phosphoric acid. A dihydrate form is also known to exist.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Strychnine | C₂₁H₂₂N₂O₂ | 334.42 |

| Phosphoric Acid | H₃PO₄ | 98.00 |

| Strychnine Phosphate | C₂₁H₂₂N₂O₂·H₃PO₄ | 432.42[1][2] |

| Strychnine Phosphate Dihydrate | C₂₁H₂₂N₂O₂·H₃PO₄·2H₂O | 468.45[3] |

Formation of Strychnine Phosphate

Strychnine, a complex alkaloid, reacts with phosphoric acid in a straightforward acid-base reaction to form the salt, strychnine phosphate. The lone pair of electrons on one of the nitrogen atoms in the strychnine molecule accepts a proton from phosphoric acid.

Caption: Reaction scheme for the formation of strychnine phosphate.

Experimental Protocols for Molecular Characterization

The determination of the molecular formula and weight of a compound like strychnine phosphate relies on precise analytical techniques. The two primary methods employed are elemental analysis and mass spectrometry.

Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements.

Methodology:

-

Combustion Analysis: A precisely weighed sample of strychnine phosphate is combusted in a stream of pure oxygen. The resulting combustion products, carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), are passed through a series of absorption tubes.

-

Quantification: The mass of CO₂ and H₂O is determined by the weight gain of their respective absorption tubes. Nitrogen content is determined by reducing the nitrogen oxides to N₂ gas and measuring its volume. Phosphorus content is typically determined by a separate wet chemical method, such as conversion to phosphate ions followed by gravimetric or spectrophotometric analysis.

-

Calculation of Empirical Formula: The mass of each element is calculated from the masses of the combustion products. These masses are then converted to moles. The mole ratios of the elements are determined by dividing the moles of each element by the smallest mole value. This provides the simplest whole-number ratio of atoms, which is the empirical formula.[4][5][6][7][8]

-

Determination of Molecular Formula: The molecular formula is a whole-number multiple of the empirical formula. To determine the molecular formula, the molecular weight of the compound must be known from a separate experiment (typically mass spectrometry). The molecular formula is found by dividing the molecular weight by the empirical formula weight.[9][10][11]

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound.[12][13][14]

Methodology (Electrospray Ionization - ESI-MS):

-

Sample Preparation: A dilute solution of strychnine phosphate is prepared in a suitable solvent, often a mixture of water, methanol, or acetonitrile (B52724) with a small amount of acid (e.g., formic acid) to promote ionization.

-

Ionization: The sample solution is introduced into the mass spectrometer through a capillary at a low flow rate. A high voltage is applied to the capillary tip, causing the liquid to form a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density increases, eventually leading to the formation of gas-phase ions of the analyte (in this case, protonated strychnine phosphate).

-

Mass Analysis: The ions are then guided into a mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer). The analyzer separates the ions based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The peak corresponding to the intact, protonated molecule ([M+H]⁺) allows for the direct determination of the molecular weight. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.[15][16]

Workflow for Molecular Formula and Weight Determination

The logical flow for determining the molecular formula and weight of a novel or uncharacterized substance is depicted below.

Caption: Experimental and computational workflow for molecular characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Strychnine phosphate | 509-42-2 [smolecule.com]

- 3. Strychnine phosphate dihydrate | C21H29N2O8P | CID 71586867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. westlab.com [westlab.com]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Experimental Determination of Chemical Formula [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. scribd.com [scribd.com]

- 13. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 14. Mass Spectroscopy | PPT [slideshare.net]

- 15. TMPL - Education [uab.edu]

- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

The Neurotoxic Profile of Strychnine Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strychnine (B123637), a highly toxic crystalline alkaloid, is a potent neurotoxin primarily sourced from the seeds of the Strychnos nux-vomica tree.[1] Its phosphate (B84403) salt is of particular interest due to its solubility and rapid action. This technical guide provides an in-depth analysis of the biological activity of strychnine phosphate, focusing on its mechanism of action as a competitive antagonist of glycine (B1666218) receptors. It summarizes key quantitative toxicological data, details relevant experimental protocols for its study, and presents visual diagrams of its signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Core Mechanism of Neurotoxicity

Strychnine's primary neurotoxic effect is the result of its function as a selective, competitive antagonist of the inhibitory neurotransmitter glycine.[2][3][4]

-

Target Receptor: Strychnine acts on the postsynaptic glycine receptor (GlyR), which is a ligand-gated chloride ion channel.[1][5] These receptors are most concentrated in the motor neurons of the spinal cord and brainstem.[1][2]

-

Inhibitory Neurotransmission: Under normal physiological conditions, glycine binds to these receptors, opening the chloride channel and allowing an influx of chloride ions (Cl⁻) into the neuron.[1][6] This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus creating an inhibitory postsynaptic potential (IPSP).

-

Antagonistic Action: Strychnine binds noncovalently to the GlyR at a site distinct from the agonist-binding site, preventing glycine from binding and activating the channel.[1][7] This blockade of inhibitory signals means that lower levels of excitatory neurotransmitters are sufficient to trigger an action potential.[1]

-

Resulting Hyperexcitability: The loss of inhibitory control leads to uncontrolled neuronal firing and exaggerated reflex arcs.[5] This manifests as simultaneous, convulsive contractions of both agonist and antagonist muscles, leading to the characteristic tonic-clonic seizures, opisthotonus (arching of the back), and risus sardonicus ("sardonic grin").[5][8] Death typically results from asphyxia due to the paralysis of respiratory muscles or from sheer exhaustion from the continuous convulsions.[1][9]

Quantitative Toxicological Data

The potency of strychnine is reflected in its low lethal dose and high binding affinity for the glycine receptor.

Table 1: Lethal Dose (LD50) of Strychnine

This table summarizes the median lethal dose (LD50) values for strychnine across various species and routes of administration.

| Organism | Route of Administration | LD50 (mg/kg) | Reference |

| Human (Probable) | Oral | 1.5 - 2.0 | [10][11] |

| Rat | Oral | 2.35 - 16 | [10][11] |

| Mouse | Oral | 2 | [11] |

| Cat | Oral | 0.5 | [1][11] |

| Cat | Intravenous | 0.33 | [1] |

| Dog | Oral | 0.5 | [11] |

| Wild Bird | Oral | 16 | [1] |

Table 2: Receptor Binding Affinities

This table presents the affinity constants of strychnine and glycine for the glycine receptor, as determined through radioligand binding assays.

| Ligand | Receptor | Affinity Constant (K_i) | Reference |

| [³H]Strychnine | Glycine Receptor | 0.03 µM | [12][13][14] |

| Glycine | Glycine Receptor | 10 µM | [12][13][14] |

Note: The significantly lower affinity constant for strychnine compared to glycine (a difference of over 300-fold) highlights its potency as an antagonist.[12]

Key Experimental Protocols

The study of strychnine's neurotoxicity involves a range of in vitro and in vivo techniques.

Protocol: Radioligand Binding Assay for Glycine Receptor Affinity

This protocol outlines the methodology for determining the binding affinity of strychnine to synaptic glycine receptors using [³H]strychnine.

-

Tissue Preparation:

-

Homogenize fresh spinal cord or brainstem tissue from a model organism (e.g., rat) in a cold buffer solution (e.g., 0.32 M sucrose).

-

Perform differential centrifugation to isolate the crude synaptic membrane fraction. This typically involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet the membranes.

-

Wash the resulting pellet multiple times by resuspension and centrifugation in a suitable buffer (e.g., sodium-potassium phosphate buffer, pH 7.4) to remove endogenous ligands.[12][14]

-

-

Binding Assay:

-

Incubate the prepared synaptic membranes with a low, fixed concentration of [³H]strychnine (e.g., 4 nM).[12]

-

For competition assays, include varying concentrations of unlabeled strychnine (for homologous competition) or glycine (for heterologous competition).

-

Define non-specific binding by adding a high concentration of unlabeled strychnine (e.g., 0.1 mM) or glycine (e.g., 1 mM) to a set of control tubes.[12]

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove unbound [³H]strychnine.

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the saturation or competition data using non-linear regression (e.g., Scatchard or Hill plots) to determine the binding affinity (K_d or K_i) and the density of binding sites (B_max).

-

Protocol: In Vivo Neurotoxicity Assessment (Mouse Bioassay)

This protocol describes a rapid method for confirming the presence of active strychnine in a sample.[15]

-

Animal Model: Use weanling or young adult laboratory mice (e.g., 21 days old).[15]

-

Sample Preparation:

-

If testing stomach contents or tissue, homogenize the sample in a saline or buffer solution.

-

Centrifuge the homogenate to pellet solid debris.

-

Collect the supernatant for injection.[15]

-

-

Administration:

-

Inject a defined volume (e.g., 1 ml) of the prepared fluid intraperitoneally into each of three mice.[15]

-

-

Observation:

-

Interpretation:

-

The appearance of typical strychnine-induced convulsions is a positive result.

-

The test can be made semi-quantitative by performing serial dilutions of the test fluid to estimate the concentration.[15]

-

Protocol: Analytical Determination by GC/MS

This protocol outlines a method for the quantitative determination of strychnine in biological tissues.[17]

-

Sample Extraction:

-

Homogenize biological samples (e.g., blood, liver, stomach contents) in a suitable buffer.

-

Add an internal standard (e.g., papaverine) for accurate quantification.[17]

-

Perform a liquid-liquid extraction using an organic solvent under alkaline conditions to isolate the strychnine.

-

Perform a clean-up step by back-extracting into an acid solution, followed by re-extraction into an organic solvent.[17]

-

-

Derivatization (Optional): Depending on the GC column and conditions, derivatization may be employed to improve thermal stability and chromatographic properties.

-

GC/MS Analysis:

-

Inject the final extract into a Gas Chromatograph-Mass Spectrometer (GC/MS).

-

The GC separates the components of the mixture based on their volatility and interaction with the column's stationary phase.

-

The Mass Spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique chemical fingerprint for identification and quantification.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of strychnine standards.

-

Quantify the strychnine in the sample by comparing its peak area relative to the internal standard against the calibration curve. The limit of quantification is typically around 0.1 µg/mL or 0.1 µg/g.[17]

-

Visualizing Strychnine's Neurotoxic Activity

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.

Signaling Pathway: Glycine Receptor Antagonism

Caption: Mechanism of strychnine's antagonism at the postsynaptic glycine receptor.

Experimental Workflow: Toxin Identification

Caption: Parallel workflow for in vivo and analytical confirmation of strychnine poisoning.

Logical Relationships: Pathophysiological Cascade

Caption: The cascade of events from molecular interaction to systemic strychnine toxicity.

References

- 1. Strychnine - Wikipedia [en.wikipedia.org]

- 2. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. litfl.com [litfl.com]

- 4. Strychnine (PIM 507) [inchem.org]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Distinct agonist- and antagonist-binding sites on the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. calpoison.org [calpoison.org]

- 9. researchgate.net [researchgate.net]

- 10. Strychnine poisoning - Wikipedia [en.wikipedia.org]

- 11. Strychnine - IDLH | NIOSH | CDC [cdc.gov]

- 12. researchgate.net [researchgate.net]

- 13. Strychnine Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.co.za [journals.co.za]

- 16. researchgate.net [researchgate.net]

- 17. Analytical method for the determination of strychnine in tissues by gas chromatography/mass spectrometry: two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of Strychnine with Glycine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of strychnine (B123637) to glycine (B1666218) receptors (GlyRs), crucial ligand-gated ion channels in the central nervous system. Strychnine, a potent convulsant, acts as a competitive antagonist at these receptors, making the characterization of its binding properties essential for neuroscience research and the development of therapeutic agents targeting glycinergic signaling. This document details quantitative binding data, experimental protocols for assessing binding affinity, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of strychnine for various glycine receptor subtypes is summarized in the table below. These values, primarily inhibition constants (Kᵢ) and dissociation constants (Kₐ), provide a quantitative measure of the potency of strychnine as a GlyR antagonist. Lower values indicate a higher binding affinity.

| Receptor Subtype | Ligand | Affinity Metric | Value (nM) | Species | Reference |

| Glycine Receptor (Spinal Cord Synaptic Membranes) | Strychnine | Affinity Constant | 30 | Rat | [1][2][3] |

| Glycine Receptor (Spinal Cord Synaptic Membranes) | Glycine | Affinity Constant | 10,000 | Rat | [1][2][3] |

| Glycine Receptor α1 (human) | Strychnine | Kᵢ | No specific value, but high antagonist potency noted | Human | [4] |

| Glycine Receptor α1β (human) | Strychnine | Kᵢ | No significant selectivity difference from α1 | Human | [4] |

| Glycine Receptor α3 (human) | Strychnine | Not specified | High affinity antagonist | Human | [5] |

| Glycine-gated chloride channel | Strychnine | IC₅₀ (displacing [³H]strychnine) | 11,000 | Rat | [6] |

Experimental Protocols

A common and robust method for determining the binding affinity of unlabelled ligands like strychnine is the competitive radioligand binding assay. The following protocol outlines a typical procedure using [³H]strychnine.

[³H]Strychnine Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (Kᵢ) of strychnine (or other test compounds) for the glycine receptor by measuring its ability to compete with the binding of a known radiolabeled antagonist, [³H]strychnine.

Materials:

-

Biological Sample: Synaptic membrane preparations from a tissue expressing glycine receptors (e.g., rat spinal cord) or cell lines recombinantly expressing specific GlyR subtypes.[1][3]

-

Radioligand: [³H]Strychnine.

-

Unlabeled Ligand: Strychnine (or other test compounds) at a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Assay Setup (in triplicate):

-

Total Binding: Add membrane preparation, a fixed concentration of [³H]strychnine, and assay buffer to the wells of a microplate.

-

Non-specific Binding: Add membrane preparation, the same fixed concentration of [³H]strychnine, and a high concentration of unlabeled glycine (e.g., 1 mM) to the wells.[1]

-

Competitive Binding: Add membrane preparation, the fixed concentration of [³H]strychnine, and varying concentrations of the unlabeled test compound (strychnine) to the wells.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach binding equilibrium.

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]strychnine) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Visualizations

Glycine Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by glycine binding to its receptor and the inhibitory action of strychnine.

References

- 1. Strychnine Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterisation of strychnine and brucine analogues at glycine and alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of human glycine receptor-α3 bound to antagonist strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Strychnine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strychnine (B123637) phosphate (B84403) is a salt of the highly toxic alkaloid, strychnine, which is primarily derived from the seeds of the Strychnos nux-vomica tree.[1] While strychnine itself is known for its potent neurotoxic effects, the phosphate salt is of interest in research settings due to its altered physicochemical properties, such as solubility, which can influence its handling, formulation, and biological interactions.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of strychnine phosphate, details relevant experimental protocols for its analysis, and illustrates its primary mechanism of action.

Physical Properties

Quantitative experimental data for many physical properties of strychnine phosphate are not extensively reported in publicly available literature. Much of the available data pertains to the parent compound, strychnine. The following tables summarize the available information for strychnine phosphate and provide data for strychnine for comparative purposes.

Table 1: Physical Properties of Strychnine Phosphate

| Property | Value | Source/Notes |

| Appearance | White crystalline powder | [1] |

| Molecular Formula | C₂₁H₂₅N₂O₆P (Anhydrous) C₂₁H₂₉N₂O₈P (Dihydrate) | [3][4] |

| Molecular Weight | 432.4 g/mol (Anhydrous) 468.4 g/mol (Dihydrate) | [3][4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | ||

| in Water | 8 mg/mL (for "unmodified strychnine phosphate") | [2] |

| in Organic Solvents | Data not available |

Table 2: Physical Properties of Strychnine (for reference)

| Property | Value | Source/Notes |

| Appearance | Colorless, transparent crystals or white crystalline powder | [5] |

| Molecular Formula | C₂₁H₂₂N₂O₂ | [5] |

| Molecular Weight | 334.41 g/mol | [5] |

| Melting Point | 268-290 °C (decomposes) | [5] |

| Boiling Point | 270 °C at 5 mmHg | [6] |

| Density | 1.36 g/cm³ at 20 °C | [5] |

| Solubility | ||

| in Water | 160 mg/L at 25 °C | [6] |

| in Ethanol | 1 g in 150 mL | [5] |

| in Chloroform | 1 g in 35 mL | [5] |

| in Benzene | 1 g in 180 mL | [5] |

| in Ether | Very slightly soluble | [5] |

Chemical Properties

The chemical properties of strychnine phosphate are largely dictated by the strychnine molecule, with the phosphate group primarily influencing its salt formation and solubility.

Table 3: Chemical Properties of Strychnine Phosphate and Strychnine

| Property | Value | Source/Notes |

| Chemical Name | (4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;phosphoric acid | [3] |

| CAS Number | 509-42-2 (Anhydrous) 6101-09-3 (Dihydrate) | [3][4] |

| pKa (of Strychnine) | 8.26 | [1] |

| Stability | Stable under recommended storage conditions. Sensitive to light. | [7] |

| Incompatibilities | Strong oxidizing agents, alkalis, alkali carbonates, bicarbonates, benzoates, dichromates, bromides, iodides, tannic and picric acids, salicylates, borax, gold chloride. | [7] |

| Reactivity | The phosphate group can be hydrolyzed under acidic or basic conditions. The strychnine moiety can undergo oxidation. | [2] |

Spectroscopic Data

-

UV-Vis Spectroscopy: Strychnine in acidic solution exhibits a characteristic absorption maximum at approximately 255 nm.[8]

-

Infrared (IR) Spectroscopy: An FTIR spectrum of strychnine phosphate dihydrate has been recorded using a KBr wafer technique.[4] The spectrum of strychnine would be expected to show characteristic peaks for the C=O stretch of the lactam, C-O-C stretching of the ether, and various C-H and C=C aromatic and aliphatic vibrations. The phosphate salt would additionally exhibit broad absorbances corresponding to the phosphate anion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are instrumental in confirming the complex structure of strychnine. While specific assignments for the phosphate salt are not detailed in the available literature, the spectra would be largely similar to that of strychnine, with potential shifts in the signals of protons and carbons near the protonated nitrogen atoms.

Experimental Protocols

Detailed, step-by-step experimental protocols for determining all physical and chemical properties of strychnine phosphate are not available in a single source. However, established analytical methodologies for strychnine and its salts can be readily adapted.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is suitable for determining the purity of a strychnine phosphate sample and for quantifying its concentration in various matrices.

Methodology:

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.[9]

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and a polar organic solvent like acetonitrile (B52724) or methanol. The exact ratio can be optimized, for instance, a 750:135:115 volume ratio of 0.005 M phosphate buffer (pH 3.0) to acetonitrile to tetrahydrofuran (B95107) has been reported for the analysis of strychnine.[10]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[10]

-

Detection: UV detection at the absorption maximum of strychnine (around 254-264 nm) is commonly employed.[9]

-

Sample Preparation: A standard solution of strychnine phosphate is prepared in the mobile phase or a suitable solvent. The sample to be analyzed is dissolved and diluted accordingly. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to clean up the sample.[11]

-

Analysis: The prepared standard and sample solutions are injected into the HPLC system. The retention time of the strychnine peak in the sample is compared to that of the standard for identification. The peak area is used for quantification against a calibration curve generated from a series of standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS provides a highly specific and sensitive method for the analysis of strychnine, which can be applied to its phosphate salt after appropriate sample preparation.

Methodology:

-

Extraction: For strychnine phosphate in a biological matrix, a liquid-liquid extraction is typically performed. The sample is made basic (e.g., with sodium bicarbonate) and extracted with an organic solvent such as a toluene-n-heptane-isoamyl alcohol mixture.

-

Clean-up: The organic extract can be further purified by back-extraction into an acidic solution, followed by re-extraction into an organic solvent after making the aqueous layer basic again.

-

Derivatization: While not always necessary, derivatization can sometimes improve the chromatographic properties of strychnine.

-

GC Conditions:

-

Column: A capillary column suitable for alkaloid analysis, such as a 5% phenyl-methylpolysiloxane column.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial oven temperature of around 150-200°C, ramped up to 280-300°C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for identification of unknown peaks or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantifying known compounds. The mass spectrum of strychnine shows a characteristic molecular ion peak and fragmentation pattern.[11]

-

-

Analysis: The extracted sample is injected into the GC-MS system. The retention time and the mass spectrum of the analyte are compared with those of a reference standard for positive identification. Quantification is achieved by comparing the peak area of a characteristic ion to that of an internal standard.

Mechanism of Action: Glycine (B1666218) Receptor Antagonism

Strychnine's primary pharmacological and toxicological effect is its action as a competitive antagonist at postsynaptic glycine receptors, particularly in the spinal cord and brainstem. Glycine is the major inhibitory neurotransmitter in these regions, responsible for modulating motor neuron activity.

As depicted in the diagram, glycine released from an inhibitory presynaptic neuron normally binds to its receptor on the postsynaptic motor neuron. This binding opens an integral chloride ion (Cl⁻) channel, leading to an influx of chloride ions. The influx of negative charge hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus inhibiting the neuron.

Strychnine competitively binds to the same receptor site as glycine. By occupying this site, it prevents glycine from binding and, consequently, prevents the opening of the chloride channel. This blockade of inhibitory signals leads to a state of disinhibition, resulting in uncontrolled neuronal firing and exaggerated reflex arcs. The clinical manifestations of this are muscle stiffness, spasms, and convulsions, which are characteristic of strychnine poisoning.

Conclusion

Strychnine phosphate, as a salt of strychnine, presents a unique set of properties that are of interest to researchers in pharmacology, toxicology, and drug development. While a comprehensive dataset of its physical properties remains to be fully elucidated in the literature, this guide provides a summary of the currently available information. The analytical methods described offer robust approaches for the identification, quantification, and purity assessment of this compound. Furthermore, a clear understanding of its mechanism of action as a potent glycine receptor antagonist is crucial for any research involving this neurotoxin. It is imperative that all handling and experimentation with strychnine phosphate be conducted with the appropriate safety precautions due to its extreme toxicity.

References

- 1. chembk.com [chembk.com]

- 2. Buy Strychnine phosphate | 509-42-2 [smolecule.com]

- 3. Strychnine Phosphate at 45000.00 INR in Cuttack, Odisha | M/s Shakun Enterprises Pvt Ltd. [tradeindia.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Strychnine: Structure, Properties, Uses & FAQs Explained [vedantu.com]

- 6. Strychnina (U. S. P.)—Strychnine. | Henriette's Herbal Homepage [henriettes-herb.com]

- 7. STRYCHNINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. scholarlycommons.law.northwestern.edu [scholarlycommons.law.northwestern.edu]

- 9. Phosphate-solubility and phosphatase activity in Gangetic alluvial soil as influenced by organophosphate insecticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. webqc.org [webqc.org]

- 11. researchgate.net [researchgate.net]

Strychnine Phosphate as a Glycine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strychnine (B123637), a potent alkaloid derived from the seeds of Strychnos nux-vomica, has long been recognized for its profound physiological effects, primarily stemming from its action as a competitive antagonist at glycine (B1666218) receptors (GlyRs).[1] This technical guide provides an in-depth exploration of strychnine phosphate's role as a crucial tool in neuroscience research. It details the mechanism of action, presents quantitative binding data, outlines key experimental protocols for studying its antagonist activity, and illustrates the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and neuropharmacology.

Introduction to Glycine Receptors and Strychnine

Glycine is a major inhibitory neurotransmitter in the central nervous system (CNS), particularly in the spinal cord and brainstem.[2][3] It mediates fast synaptic inhibition by binding to and activating glycine receptors (GlyRs), which are ligand-gated ion channels.[4][5] GlyRs are pentameric structures composed of α and β subunits that form a central chloride-permeable pore.[4][6] Upon glycine binding, the channel opens, leading to an influx of chloride ions and subsequent hyperpolarization of the postsynaptic membrane, thus reducing neuronal excitability.[2]

Strychnine is a highly selective and potent competitive antagonist of GlyRs.[7][8] Its binding to the receptor occludes the glycine binding site, thereby preventing channel activation and blocking inhibitory neurotransmission.[9][10] This disinhibition leads to the characteristic effects of strychnine poisoning, including convulsions and muscle stiffness.[11][12] In the laboratory, strychnine phosphate (B84403) is an invaluable tool for isolating and studying glycinergic neurotransmission and the function of GlyRs.[1]

Mechanism of Action

Strychnine exerts its antagonistic effect by competitively binding to the same site on the GlyR as glycine.[9] This binding event does not induce the conformational change required for channel opening. Instead, it stabilizes the receptor in a closed, non-conducting state.[10] By occupying the binding site, strychnine effectively prevents glycine from activating the receptor, thus blocking the influx of chloride ions that would normally follow. The result is a reduction in inhibitory postsynaptic potentials (IPSPs) and an overall increase in neuronal excitability.

Signaling Pathway of Glycine Receptor Activation

The following diagram illustrates the normal activation of the glycine receptor and the subsequent inhibitory signal.

Antagonistic Action of Strychnine

This diagram shows how strychnine phosphate blocks the glycine receptor signaling pathway.

Quantitative Data: Binding Affinity of Strychnine

The affinity of strychnine for the glycine receptor has been quantified through various binding assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are common measures of its potency.

| Parameter | Value | Species | Preparation | Radioligand | Reference |

| Ki | 4.69 nM | Rat | Brain/Spinal Cord Membranes | [³H]Strychnine | [13] |

| IC50 | 8.29 nM | Rat | Brain/Spinal Cord Membranes | [³H]Strychnine | [13] |

| IC50 | 11 µM | Rat | Spinal Cord/Brainstem Membranes | [³H]Strychnine | [14] |

| IC50 | 512.86 nM | Human | tsA201 cells expressing GlyR α1β | - | [13] |

| Affinity Constant | 0.03 µM | Rat | Spinal Cord Synaptic Membranes | [³H]Strychnine | [15][16][17] |

Experimental Protocols

Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound for the glycine receptor using [³H]strychnine.

Objective: To determine the Ki of a test compound for the strychnine-sensitive glycine receptor.

Materials:

-

Synaptic membrane preparation from rat spinal cord or brainstem.

-

[³H]strychnine (radioligand).

-

Unlabeled strychnine (for non-specific binding).

-

Test compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen spinal cord tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).[18]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

-

Total Binding: Add membrane preparation, [³H]strychnine (at a concentration near its Kd, e.g., 2-5 nM), and binding buffer.

-

Non-specific Binding: Add membrane preparation, [³H]strychnine, and a saturating concentration of unlabeled strychnine (e.g., 1 mM).

-

Competition: Add membrane preparation, [³H]strychnine, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[18]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the antagonistic effect of strychnine on glycine-evoked currents in cultured neurons or cells expressing recombinant glycine receptors.

Objective: To characterize the inhibitory effect of strychnine on glycine-activated chloride currents.

Materials:

-

Cultured neurons (e.g., spinal cord neurons) or a cell line expressing GlyRs (e.g., HEK293).

-

External solution (e.g., containing in mM: 145 NaCl, 5.3 KCl, 1.8 CaCl₂, 1.7 MgCl₂, 25 HEPES; pH 7.4).

-

Internal solution for the patch pipette (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2).

-

Glycine stock solution.

-

Strychnine phosphate stock solution.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope and micromanipulators.

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for recording.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Patching: Using a micromanipulator, approach a cell with a glass micropipette filled with internal solution. Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip to gain electrical access to the cell interior. Clamp the cell at a holding potential of, for example, -60 mV.

-

Glycine Application: Apply a known concentration of glycine to the cell using a perfusion system to evoke an inward chloride current (with a CsCl-based internal solution).

-

Strychnine Application: Co-apply strychnine with glycine to observe the inhibition of the glycine-evoked current.[10] A pre-application of strychnine may also be used.

-

Data Acquisition: Record the currents before, during, and after the application of glycine and strychnine.

-

Data Analysis: Measure the peak amplitude of the glycine-evoked currents in the absence and presence of different concentrations of strychnine. Construct a concentration-response curve for strychnine's inhibition and determine its IC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the antagonist properties of a compound like strychnine phosphate at the glycine receptor.

Conclusion

Strychnine phosphate remains an indispensable pharmacological tool for the study of the nervous system. Its high affinity and selectivity for the glycine receptor allow for the precise dissection of glycinergic inhibitory circuits. A thorough understanding of its mechanism of action, combined with robust experimental protocols as outlined in this guide, is essential for researchers and drug development professionals aiming to modulate glycinergic signaling for therapeutic purposes. The data and methodologies presented here provide a solid foundation for future investigations into the complex role of glycine receptors in health and disease.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Activation Process of the Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Modulation of Glycine Receptor-Mediated Pain Signaling in vitro and in vivo by Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. In Vivo Protection against Strychnine Toxicity in Mice by the Glycine Receptor Agonist Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. strychnine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Strychnine Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Notes and Protocols for Strychnine Phosphate in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of strychnine (B123637) phosphate (B84403) as a glycine (B1666218) receptor antagonist in patch-clamp electrophysiology experiments. This document outlines the mechanism of action, solution preparation, experimental procedures, and expected results.

Introduction

Strychnine is a potent and selective competitive antagonist of glycine receptors (GlyRs), which are ligand-gated chloride ion channels primarily responsible for inhibitory neurotransmission in the spinal cord and brainstem.[1][2][3] By blocking the binding of glycine, strychnine inhibits the influx of chloride ions, thereby reducing the hyperpolarizing effect of glycine on the postsynaptic membrane. This makes strychnine an invaluable tool for isolating and studying glycinergic currents and for investigating the role of inhibitory signaling in neuronal circuits. Strychnine phosphate is a water-soluble salt of strychnine, making it suitable for use in aqueous physiological solutions.

Mechanism of Action

Strychnine acts as a competitive antagonist at the glycine binding site on the GlyR.[2] This means that strychnine binds to the same site as glycine but does not activate the channel. The binding of strychnine prevents glycine from binding and opening the channel, thus inhibiting the flow of chloride ions. The antagonism is reversible, and the degree of inhibition is dependent on the concentration of both strychnine and glycine.

Signaling Pathway of Glycine Receptor Inhibition by Strychnine

Caption: Competitive antagonism of the glycine receptor by strychnine.

Quantitative Data

The following tables summarize the quantitative data for the interaction of strychnine with glycine receptors from various studies.

Table 1: Binding Affinity and Potency of Strychnine

| Parameter | Value | Cell Type/Preparation | Reference |

| IC₅₀ | 58 nM | Cultured cerebellar granule cells | [4] |

| Kᵢ (strychnine) | 0.03 µM | Synaptic-membrane fractions | [2] |

| K_d (glycine) | 10 µM | Synaptic-membrane fractions | [2] |

Table 2: Effective Concentrations of Strychnine in Patch-Clamp Experiments

| Concentration | Effect | Cell Type | Reference |

| 100 nM | Partial block of glycine-evoked currents | Cultured cerebellar granule cells | [4] |

| 1 µM | Weak antagonism of glycine currents | Cultured cerebellar granule cells | [4] |

| 1 µM | Block of strychnine-sensitive postsynaptic currents | Deep cerebellar nuclei neurons | [5] |

| 2 µM | Almost complete block of taurine-induced currents (via GlyRs) | Trigeminal subnucleus caudalis neurons | [6] |

Experimental Protocols

Materials and Reagents

-

Strychnine phosphate (ensure high purity)

-

Deionized water (ddH₂O) or appropriate solvent (e.g., methanol (B129727) for initial stock)[7]

-

External (bath) solution for patch-clamp recording (e.g., artificial cerebrospinal fluid - aCSF)

-

Internal (pipette) solution for patch-clamp recording

-

Cell culture or acute brain slices

-

Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)

Solution Preparation

4.2.1. Stock Solution (e.g., 10-20 mM)

-

Weigh out the required amount of strychnine phosphate powder.

-